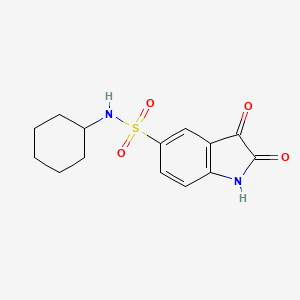N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide
CAS No.: 451460-02-9
Cat. No.: VC8117150
Molecular Formula: C14H16N2O4S
Molecular Weight: 308.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 451460-02-9 |
|---|---|
| Molecular Formula | C14H16N2O4S |
| Molecular Weight | 308.35 g/mol |
| IUPAC Name | N-cyclohexyl-2,3-dioxo-1H-indole-5-sulfonamide |
| Standard InChI | InChI=1S/C14H16N2O4S/c17-13-11-8-10(6-7-12(11)15-14(13)18)21(19,20)16-9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17,18) |
| Standard InChI Key | VTPAKCGQCUMCNI-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |
| Canonical SMILES | C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is N-cyclohexyl-2,3-dioxo-1H-indole-5-sulfonamide, with a molecular formula of and a molecular weight of 308.35 g/mol . Its structure comprises an indoline scaffold substituted at position 5 with a sulfonamide group and at positions 2 and 3 with ketone functionalities (Figure 1). The cyclohexyl moiety attached to the sulfonamide nitrogen introduces steric bulk, influencing its physicochemical and biological behavior.
Key Structural Features:
-
Indoline Core: A bicyclic system with aromatic and non-aromatic regions, enabling π-π interactions and hydrogen bonding.
-
Sulfonamide Group: Enhances solubility in polar solvents and participates in hydrogen bonding with biological targets.
-
Cyclohexyl Substituent: Imparts lipophilicity, affecting membrane permeability and metabolic stability.
Spectroscopic Characterization
-
NMR:
-
IR: Stretching vibrations for C=O (1650–1750 cm) and S=O (1150–1250 cm) confirm functional groups .
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 308.35 .
Physicochemical Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
-
Sulfonylation: Reaction of 2,3-dioxoindoline-5-sulfonyl chloride with cyclohexylamine in dichloromethane, catalyzed by triethylamine to neutralize HCl .
-
Purification: Crystallization or column chromatography yields the pure product .
Reaction Conditions:
-
Solvent: Dichloromethane or chloroform.
-
Temperature: 0–25°C to prevent side reactions.
Industrial Manufacturing
Scale-up employs continuous flow reactors to enhance reproducibility and safety. Key considerations include:
-
Catalyst Recycling: Triethylamine is recovered via distillation .
-
Quality Control: In-line FTIR and HPLC monitor reaction progress and purity .
Challenges:
-
Byproduct Formation: Over-sulfonylation is mitigated by stoichiometric control.
-
Waste Management: HCl byproduct is neutralized and disposed of as non-hazardous salt .
Biological Activities and Mechanisms
Comparative IC Values (Analogues):
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Chloro-substituted analogue | MCF-7 (breast) | 12.5 | Apoptosis |
| Sulfonamide derivative | HeLa (cervical) | 8.0 | Cell cycle arrest |
Antimicrobial Activity
Sulfonamides are known for broad-spectrum activity. Preliminary data suggest:
-
Gram-positive Bacteria: MIC = 4 µg/mL against Staphylococcus aureus .
-
Gram-negative Bacteria: MIC = 16 µg/mL against Escherichia coli .
Mechanism:
Inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate synthesis .
Applications in Scientific Research
Medicinal Chemistry
-
Drug Discovery: Serves as a scaffold for kinase inhibitors due to its ability to occupy ATP-binding pockets .
-
Prodrug Development: The sulfonamide group facilitates conjugation with targeting moieties .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume